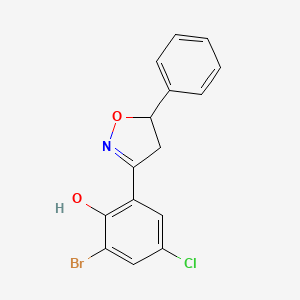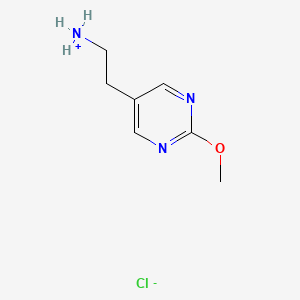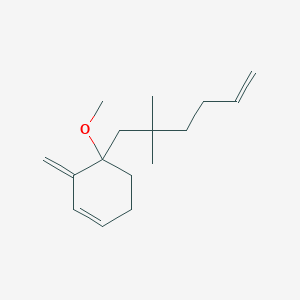![molecular formula C16H19N2O3+ B12625146 1-[3-Butoxy-2-(hydroxyimino)-3-oxopropyl]quinolin-1-ium CAS No. 918322-18-6](/img/structure/B12625146.png)
1-[3-Butoxy-2-(hydroxyimino)-3-oxopropyl]quinolin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-Butoxy-2-(hydroxyimino)-3-oxopropyl]quinolin-1-ium is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. This compound, with its unique structure, offers potential for various scientific and industrial applications.
Preparation Methods
The synthesis of 1-[3-Butoxy-2-(hydroxyimino)-3-oxopropyl]quinolin-1-ium typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Butoxy Group: The butoxy group can be introduced via nucleophilic substitution reactions using butyl bromide and a suitable base.
Formation of the Hydroxyimino Group: The hydroxyimino group can be introduced through the reaction of the corresponding ketone with hydroxylamine hydrochloride under basic conditions.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often requiring careful control of reaction conditions such as temperature, pH, and solvent choice.
Industrial production methods may involve the use of flow microreactor systems to enhance efficiency, yield, and sustainability .
Chemical Reactions Analysis
1-[3-Butoxy-2-(hydroxyimino)-3-oxopropyl]quinolin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the hydroxyimino group to an amine.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various quinoline derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, acetone, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
1-[3-Butoxy-2-(hydroxyimino)-3-oxopropyl]quinolin-1-ium has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.
Materials Science: Quinoline derivatives are used in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals
Mechanism of Action
The mechanism of action of 1-[3-Butoxy-2-(hydroxyimino)-3-oxopropyl]quinolin-1-ium involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and DNA, affecting their function and leading to various biological effects.
Pathways Involved: It may modulate signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival, or the NF-κB pathway, which plays a role in inflammation and immune response
Comparison with Similar Compounds
1-[3-Butoxy-2-(hydroxyimino)-3-oxopropyl]quinolin-1-ium can be compared with other quinoline derivatives such as:
9-Butoxy-2-(hydroxymethyl)-2H-imidazo[1,5-a]quinolin-10-ium bromide: This compound has a similar butoxy group but differs in its imidazoquinoline core structure.
4-Hydroxy-2-quinolones: These compounds have a hydroxy group at the 4-position and are known for their pharmaceutical applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
918322-18-6 |
|---|---|
Molecular Formula |
C16H19N2O3+ |
Molecular Weight |
287.33 g/mol |
IUPAC Name |
butyl 2-hydroxyimino-3-quinolin-1-ium-1-ylpropanoate |
InChI |
InChI=1S/C16H18N2O3/c1-2-3-11-21-16(19)14(17-20)12-18-10-6-8-13-7-4-5-9-15(13)18/h4-10H,2-3,11-12H2,1H3/p+1 |
InChI Key |
CCBROZYLJDXSKJ-UHFFFAOYSA-O |
Canonical SMILES |
CCCCOC(=O)C(=NO)C[N+]1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-Dichloro-4'-{[3-chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1'-biphenyl](/img/structure/B12625071.png)

![3-[2-(Pyrazin-2-yl)ethenyl]benzonitrile](/img/structure/B12625087.png)

![2-Amino-5-{[(1H-imidazol-2-yl)amino]methyl}phenol](/img/structure/B12625097.png)


![2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanamine](/img/structure/B12625109.png)
![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-5-carbonitrile](/img/structure/B12625117.png)
![4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6(5H)-ylidene)cyclohexa-2,5-dien-1-one](/img/structure/B12625129.png)
![2-{1-[4-(diethylamino)phenyl]-4a-hydroxyoctahydroisoquinolin-2(1H)-yl}-1-(piperidin-1-yl)ethanone](/img/structure/B12625138.png)

![3-Amino-2-[1-(dimethylamino)prop-2-en-1-yl]cyclohex-2-en-1-one](/img/structure/B12625150.png)
